N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate
Overview
Description
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C17H27NO6 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18383758 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
Phosphine-Catalyzed Annulation
A study by Zhu, Lan, and Kwon (2003) demonstrated the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst. This method showcases the compound's utility in creating complex organic structures with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Catalytic and Biocatalytic Activities
Anticancer and Catalytic Activities
A 2019 study by Ta, Ghosh, et al., explored the use of oxovanadium(V), dioxomolybdenum(VI), and copper(II) complexes of an amide–imine conjugate for their anticancer properties and (bio)catalytic activities. The study indicates potential applications in medicinal chemistry and catalysis, specifically in the oxidation of organic substrates (Ta, Ghosh, et al., 2019).
Materials Science and Polymer Chemistry
Spin Interactions in Metal Complexes
Bill, Müller, et al. (1999) investigated the intramolecular spin interactions in bis(phenoxyl)metal complexes of zinc(II) and copper(II), highlighting the compound's role in developing materials with unique magnetic properties. These findings are significant for applications in magnetic storage devices and spintronics (Bill, Müller, et al., 1999).
Environmental Applications
Oxidative Metabolism Studies
Research by Turini, Amato, et al. (1998) on the oxidation of methyl- and ethyl-tertiary-butyl ethers in rat liver microsomes discusses the compound's metabolism and potential environmental impact, offering insights into its behavior in biological systems and the environment (Turini, Amato, et al., 1998).
Properties
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]-N-methylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-6-11-16(3)12-13-18-15-10-8-7-9-14(15)17-5-2;3-1(4)2(5)6/h7-10H,4-6,11-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKXTTHCGMKJST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=CC=C1OCC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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